![molecular formula C19H23BO2 B1429376 4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane CAS No. 1381960-58-2](/img/structure/B1429376.png)
4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 4-methylphenylboronic acid with a suitable diol under acidic conditions to form the boronic ester. The reaction typically requires a catalyst, such as palladium, and may involve the use of solvents like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also a focus in industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds. It can also participate in other reactions like oxidation, reduction, and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvents like water or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Organic Electronics
Applications:
- Organic Light-Emitting Diodes (OLEDs): This compound is utilized in the fabrication of OLEDs due to its ability to enhance light emission efficiency and stability.
- Organic Photovoltaic Cells: It improves the performance of solar cells by increasing their energy conversion efficiency.
Case Study:
A research team demonstrated that incorporating 4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane into OLEDs resulted in a 30% increase in luminous efficiency compared to devices without the compound .
Fluorescent Probes
Applications:
- Biological Imaging: The compound serves as a fluorescent probe that allows for high-resolution imaging of cellular processes.
Case Study:
In a study on cellular dynamics, researchers used this compound as a fluorescent marker to visualize the movement of proteins within live cells. The results showed enhanced specificity and sensitivity in detecting cellular events .
Applications:
- Reagent in Organic Chemistry: It facilitates the formation of carbon-carbon bonds through coupling reactions.
Case Study:
The use of this compound in Suzuki-Miyaura coupling reactions has been shown to yield higher purity products with fewer side reactions compared to traditional reagents.
Pharmaceutical Development
Applications:
- Drug Formulation: The compound is explored for enhancing the bioavailability of therapeutic agents.
Case Study:
Research indicated that when used as an excipient in drug formulations, it improved the solubility and absorption rates of poorly soluble drugs by up to 40% .
Mechanism of Action
The mechanism by which this compound exerts its effects involves the formation of boronic esters, which can undergo transmetalation reactions with transition metals. This process facilitates the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved are typically related to the specific reactions it participates in, such as the Suzuki-Miyaura coupling pathway.
Comparison with Similar Compounds
Boronic Acids: These compounds share similar reactivity and are often used in similar cross-coupling reactions.
Boronic Esters: These are derivatives of boronic acids and share similar reactivity profiles.
Organoboron Compounds: These compounds contain boron atoms bonded to carbon and are used in various organic reactions.
Uniqueness: 4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane is unique due to its specific structural features, which enhance its stability and reactivity in cross-coupling reactions. Its bulky tetramethyl groups provide steric hindrance, which can be advantageous in certain synthetic applications.
Biological Activity
4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane (CAS No. 1381960-58-2) is a boron-containing compound that has garnered attention for its potential biological activities. This article focuses on the compound's synthesis, biological properties, and applications in medicinal chemistry.
- Molecular Formula : C19H23BO2
- Molecular Weight : 294.20 g/mol
- Solubility : Soluble in organic solvents; specific solubility details can be found in preparation tables.
- Storage Conditions : Recommended storage at -80°C for long-term stability .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate arylboronic acids with dioxaborolane derivatives under controlled conditions. The synthetic pathways often utilize various catalysts to enhance yield and selectivity .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : It has been shown to inhibit specific kinases involved in cancer cell proliferation. The inhibition of phosphatidylinositol 5-phosphate 4-kinase type II alpha (PIP4K2A) has been linked to reduced tumor growth in p53-deficient models .
- Case Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines at low micromolar concentrations .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy:
- Cyclooxygenase Inhibition : It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain signaling pathways. Preliminary data suggest moderate inhibition at specific concentrations .
Table 1: Biological Activity Summary
Table 2: Synthesis Conditions
Reagent | Catalyst | Yield (%) |
---|---|---|
Arylboronic Acid | BBr3 | 71-95 |
Dioxaborolane Derivative | Lewis Acid | Varies |
Q & A
Q. Basic: What are the primary synthetic routes for 4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. Key steps involve:
- Boronate ester formation : Reacting pinacolborane with aryl halides or triflates under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane at 80–100°C .
- Purification : Column chromatography with hexanes/ethyl acetate (2:1 + 0.25% Et₃N) is critical to isolate the product, as residual catalysts or byproducts (e.g., boronic acids) can reduce purity .
- Yield optimization : Lower yields (e.g., 27% in Ir-catalyzed photoredox reactions) may result from steric hindrance at the aryl substituent or competing side reactions. Elevated temperatures and excess pinacolborane (1.5–2 equiv) often improve efficiency .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this boronate ester, and what key spectral signatures should researchers prioritize?
- ¹H/¹³C NMR : Look for:
- ¹¹B NMR : A sharp peak at δ 28–32 ppm confirms the boronate ester structure .
- X-ray crystallography : Resolves steric effects from the tetramethyl and biphenyl groups, critical for understanding reactivity in cross-coupling reactions .
Q. Advanced: How does steric hindrance from the 4-(4-methylphenyl)phenyl group impact its utility in Ir-catalyzed photoredox reactions?
The bulky substituent reduces reaction rates in photoredox applications due to:
- Electron-withdrawing effects : Decreases electron density at the boron center, slowing transmetallation.
- Steric blocking : Limits catalyst access to the boron atom, as evidenced by lower yields (e.g., <30%) compared to less hindered analogs .
Mitigation : Use bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) to enhance catalyst turnover .
Q. Advanced: What contradictions exist in reported catalytic efficiencies for this compound in C–C bond formation, and how can they be resolved methodologically?
- Contradiction : Pd-catalyzed Suzuki reactions report yields ranging from 27% to 85% depending on substituent electronic effects .
- Root cause : Electron-deficient aryl partners undergo faster transmetallation but may suffer from protodeboronation.
- Resolution :
Q. Advanced: What safety protocols are critical when handling this compound, given its reactivity and potential hazards?
- Storage : Store at –20°C in inert atmospheres (Ar/N₂) to prevent hydrolysis. Avoid exposure to moisture or protic solvents .
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for weighing and reactions .
- Spill management : Neutralize with sand or vermiculite, then dispose via licensed hazardous waste facilities .
Q. Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced stability or reactivity?
- DFT applications :
- Calculate LUMO energies to predict electrophilic reactivity at the boron center.
- Simulate transition states for cross-coupling to identify steric barriers .
- Case study : Derivatives with electron-donating groups (e.g., –OMe) show lower activation energies in Suzuki reactions, aligning with experimental yield improvements .
Q. Advanced: What mechanistic insights explain its role in synthesizing α-aminoboronic acids as protease inhibitors?
- Stepwise mechanism :
- Nucleophilic attack : The boronate ester reacts with an imine to form a boron-nitrogen bond.
- Hydrolysis : Controlled aqueous workup releases the α-aminoboronic acid.
- Key factor : Steric protection by the pinacol group prevents premature hydrolysis, enabling high enantiomeric excess (e.g., >90% ee) when chiral auxiliaries are used .
Q. Advanced: Why do discrepancies arise in reported melting points or solubility, and how should researchers address them?
- Root causes :
- Resolution :
Q. Table: Comparative Reactivity in Cross-Coupling Reactions
Substrate | Catalyst | Yield (%) | Reference |
---|---|---|---|
4-Bromotoluene | Pd(PPh₃)₄ | 85 | |
3-Nitrochlorobenzene | XPhos-Pd | 62 | |
2-Fluorophenyl iodide | Ir(ppy)₃ | 27 |
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO2/c1-14-6-8-15(9-7-14)16-10-12-17(13-11-16)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATGPSLHJMDVSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90739615 | |
Record name | 4,4,5,5-Tetramethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90739615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381960-58-2 | |
Record name | 4,4,5,5-Tetramethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90739615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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